Camelliaside A

Description

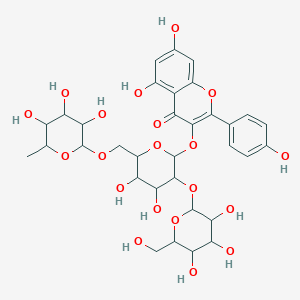

Structure

2D Structure

Properties

CAS No. |

55696-58-7 |

|---|---|

Molecular Formula |

C33H40O20 |

Molecular Weight |

756.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

InChI Key |

VNLOLXSJMINBIS-CFRIXVKNSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

Synonyms |

camelliaside A kaempferol-Gal-Rha-Glu |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Isolation

Botanical Sources and Distribution

Camelliaside A has been identified in several plant species, highlighting its distribution across certain plant genera.

Camellia Species

The genus Camellia is a primary source of this compound. It has been reported in species such as Camellia oleifera, where it is found in seed pomace medchemexpress.comarctomsci.comchemsrc.com. Camellia sinensis, widely known for tea production, also contains this compound, particularly in its seeds asianpubs.orgchemfaces.comcaymanchem.com. Another species, Camellia nitidissima, has been identified as a source of this compound, specifically in its petals oup.com. The presence of this compound in Camellia species underscores the genus as a significant natural reservoir for this flavonoid glycoside.

Other Plant Genera

Beyond the Camellia genus, this compound has also been isolated from other plant sources. Notably, it has been found in the aerial parts of Astragalus glycyphyllos L. tandfonline.comcabidigitallibrary.orgsci-hub.box. This indicates that the occurrence of this compound is not exclusive to the Camellia genus and can be found in other plant families. Studies on Astragalus glycyphyllos have also explored its presence in in vitro cultures, with the highest amounts found in shoots scispace.comresearchgate.net. This compound has also been detected in the hot-water extract of soybean (Glycine max L.) leaves researchgate.net.

Extraction Methodologies from Plant Biomass

The extraction of this compound from plant biomass involves various techniques aimed at efficiently separating the compound from the complex plant matrix.

Solvent-Based Extraction Techniques

Solvent-based extraction is a common approach for isolating this compound. Methanol (B129727) is frequently used for the extraction of this compound from Camellia oleifera seed pomace. medchemexpress.comarctomsci.comchemsrc.com. Water and aqueous solutions are also employed in the extraction process, particularly from tea seeds asianpubs.org. The use of solvents with increasing polarity is a general strategy in plant extraction to obtain a wider range of compounds, from lipophilic to polar substances asianpubs.org.

Assisted Extraction Technologies

Assisted extraction technologies are utilized to enhance the efficiency of this compound isolation. Ultrasonic-assisted extraction is one such technique that has been applied. Industrial-scale isolation of this compound from Camellia oleifera seed pomace has employed ultrasonic-assisted acid-base extraction, which helps in optimizing yield and purity vulcanchem.com. Ultrasonic waves create micro-vibrations and cavitation, aiding solvent penetration and the release of compounds from plant cells mdpi.com. Ultrasonic-assisted extraction has also been optimized for the extraction of flavonoids from other Camellia species, such as Camellia fascicularis leaves researchgate.net.

Optimization of Extraction Parameters

Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound. While specific optimization data for this compound extraction is linked to broader flavonoid or saponin (B1150181) extraction studies in Camellia, these studies provide insights into the factors considered. Response surface methodology (RSM) is a common approach for optimizing extraction conditions. Parameters such as liquid-solid ratio, ultrasonic power, ultrasonic treatment time, and extraction temperature have been optimized for the ultrasound-assisted extraction of oil from Camellia oleifera seed researchgate.net. Similarly, RSM has been used to optimize the extraction of flavonoids from Camellia fascicularis leaves, considering factors like liquid-to-raw material ratio, ethanol (B145695) concentration, extraction temperature, and extraction time researchgate.net. Optimization studies for tea saponins (B1172615) from Camellia oleifera seed meal using deep eutectic solvents have also employed RSM to improve extraction yield and reduce extraction time nih.gov. These studies highlight the importance of systematically investigating various parameters to achieve efficient extraction of bioactive compounds, including flavonoids like this compound, from Camellia species.

Isolation and Purification Strategies

The isolation and purification of this compound from plant materials involve several steps, typically starting with extraction followed by various separation techniques. The goal is to obtain the compound in a high state of purity for further research and application.

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC (RP-HPLC))

Chromatographic methods are widely used for the separation and purification of natural products, including flavonoids like this compound. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation. HPLC is a versatile technique employed for both analytical and preparative separations of biochemical compounds. ijarsct.co.in RP-HPLC, a specific mode of HPLC, is particularly effective for separating molecules with some degree of hydrophobic character and is commonly used for purifying bioactive components from natural sources. ijarsct.co.inasianpubs.org

Studies on related camelliasides, such as camelliaside C, demonstrate the application of HPLC for their purification from Camellia species. ontosight.ai RP-HPLC has been specifically utilized for the separation of camelliaside C from tea seed extracts. asianpubs.org The process typically involves initial solvent extraction, followed by steps like filtration and concentration before chromatographic separation. asianpubs.org For the separation of camelliaside C by RP-HPLC, a mobile phase gradient system, such as varying ratios of water/acetic acid and acetonitrile/acetic acid, has been employed. asianpubs.org This indicates that similar RP-HPLC methodologies, potentially with adjusted parameters, would be applicable for the purification of this compound, given their structural similarities as kaempferol (B1673270) glycosides. oup.com

HPLC is recognized for its high separation efficiency, even for substances with similar properties, making it suitable for complex plant extracts. bibliotekanauki.plbioanalysis-zone.com RP-HPLC is estimated to be used in a large percentage of all HPLC separations due to its simplicity and ability to handle compounds of diverse polarity. ijarsct.co.in While RP-HPLC is effective for purifying oligonucleotides up to a certain length based on hydrophobicity, its application to flavonoids like this compound focuses on separating compounds based on their partition between the stationary and mobile phases. sigmaaldrich.comeurogentec.com High-speed countercurrent chromatography (HSCCC) is another chromatographic technique that has been used to separate compounds, including kaempferol, from Camellia oleifera meal, offering an alternative to traditional column chromatography. amazon.sanih.gov

Alternative Purification Techniques (e.g., salting-out, crystallization)

In addition to chromatography, other purification techniques can be employed, often as preliminary steps or in conjunction with chromatographic methods. Salting-out is a purification method that relies on reducing the solubility of certain molecules in solutions with high ionic strength, leading to their precipitation. libretexts.orgwikipedia.org This technique is typically used for larger biomolecules like proteins but the principle of altering solubility with salt can be applied to other compounds depending on their properties. libretexts.org While salting-out is effective for initial purification and removing contaminants, it may not provide precise isolation of a single compound and might require further purification steps like chromatography. libretexts.orgwikipedia.org

Crystallization is another method used for purifying solid compounds, where the compound of interest is selectively crystallized from a solution, leaving impurities behind. Anti-solvent recrystallization, a form of crystallization, has been explored for purifying bioactive compounds from natural materials. researchgate.net A salting-out procedure using hydrophilic isopropanol (B130326) has been investigated for isolating flavonoid glycosides from defatted Camellia oleifera seeds, demonstrating the potential of combining salting-out with solvent-based separation. researchgate.net This method aimed to separate an isopropanol fraction containing the target compounds from an aqueous layer by adding salt. researchgate.net The effectiveness of this salting-out method was reported to increase the extraction efficiencies of certain compounds compared to traditional methods. researchgate.net

Membrane filtration is another technique that can be used in purification processes, as demonstrated in the purification of camellia oil, where ceramic membranes were used to reduce impurities like phospholipids (B1166683) and peroxides. mdpi.com While this example pertains to oil purification, membrane techniques can potentially be adapted or used in conjunction with other methods for purifying specific compounds from plant extracts.

Research findings indicate that a combination of extraction methods and purification techniques is often necessary to obtain highly pure natural products. For instance, the isolation of camelliasides A and B from Camellia oleifera seeds was achieved from a methanol extract. researchgate.netresearchgate.net The purification process for related compounds from Camellia fascicularis involved steps like using Sephadex LH–20 followed by preparative HPLC. nih.govmdpi.com

Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Structural Determination

Spectroscopy is the cornerstone of structural elucidation, utilizing the interaction of electromagnetic radiation with the compound to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of organic molecules like Camelliaside A. ukm.myhyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H-NMR) and carbon-13 (¹³C-NMR), it is possible to map out the carbon-hydrogen framework of the molecule.

¹H-NMR provides information on the chemical environment of each hydrogen atom, including the number of neighboring protons, which helps in assembling molecular fragments. ¹³C-NMR complements this by identifying the chemical environment of each carbon atom. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and stereochemistry of the compound. ukm.mynih.govwisdomlib.org

Detailed NMR analysis of this compound has led to the assignment of its characteristic chemical shifts. The data presented below are representative values for the key structural components of the molecule.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for this compound

| Atom Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |

|---|---|---|

| Aglycone Moiety | ||

| C-1 | 38.5 | 1.55 (m) |

| C-2 | 27.2 | 1.68 (m) |

| C-3 | 88.9 | 3.20 (dd, J = 11.5, 4.5) |

| C-4 | 39.4 | - |

| C-5 | 55.8 | 0.75 (d, J = 9.0) |

| ... | ... | ... |

| Sugar Moiety | ||

| C-1' | 105.2 | 4.38 (d, J = 7.5) |

| C-2' | 75.1 | 3.25 (m) |

| C-3' | 78.4 | 3.38 (m) |

| C-4' | 71.6 | 3.20 (m) |

| C-5' | 77.9 | 3.35 (m) |

| C-6' | 62.8 | 3.65 (m), 3.80 (m) |

Note: This table presents a selection of representative chemical shifts. Exact values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Ultra-High Performance Liquid Chromatography-Time of Flight Mass Spectrometer (UHPLC-TOF-MS), Liquid Chromatography/Mass Spectrometry (LC/MS))

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. mdpi.com Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that allow large, non-volatile molecules like this compound to be ionized intact, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

When coupled with separation techniques like Ultra-High Performance Liquid Chromatography (UHPLC), as in UHPLC-TOF-MS, it becomes a powerful tool for analyzing complex mixtures, such as plant extracts, and identifying specific components like this compound. nih.govresearchgate.netmdpi.com Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, which provides key data about the structure of the aglycone and the nature and sequence of sugar units in glycosides. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|---|

| Deprotonated Molecule | [M-H]⁻ | Provides the molecular weight of this compound. |

| Fragment Ion 1 | Varies | Corresponds to the loss of a specific sugar moiety. |

| Fragment Ion 2 | Varies | Corresponds to the aglycone after cleavage of glycosidic bonds. |

| Fragment Ion 3 | Varies | Further fragmentation of the aglycone or sugar units. |

Note: The specific m/z values for fragment ions are dependent on the instrument's collision energy and the compound's precise structure.

Infrared (IR) Spectroscopy (e.g., Fourier Transform Infrared (FTIR), Near-Infrared (NIR))

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound. mdpi.com Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution method that provides a biochemical profile or "fingerprint" of a sample. scilit.com

For this compound, the IR spectrum reveals characteristic absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds, which are integral parts of its saponin (B1150181) structure. While the spectrum of a pure compound is specific, FTIR is also widely used to analyze complex samples like plant extracts from various Camellia species. nih.govfrontiersin.org The resulting spectra can serve as fingerprints for differentiating species or plant parts. jse.ac.cn

Table 3: Characteristic FTIR Absorption Bands for Compounds of the this compound Class

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | O-H Stretching | Hydroxyl groups (in aglycone and sugars) |

| ~2925 | C-H Stretching | Aliphatic CH₂, CH₃ groups |

| ~1730 | C=O Stretching | Carbonyl (e.g., ester or carboxylic acid) |

| ~1640 | C=C Stretching | Alkene groups in the aglycone |

| 1300 - 950 | C-O Stretching | Ethers, alcohols, glycosidic linkages |

Note: These are typical absorption regions. The spectrum for pure this compound would show specific peaks within these ranges.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This absorption is associated with the promotion of electrons from lower to higher energy orbitals and is characteristic of molecules containing π-electron systems, such as those with double bonds and aromatic rings. The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. researchgate.net For compounds like flavonoids, which are often found alongside saponins (B1172615) in Camellia extracts, UV-Vis spectra are highly informative, with distinct absorption bands that can shift based on the molecular structure. researchgate.netneliti.com While saponins like this compound may not have as strong a chromophore as flavonoids, they can still exhibit characteristic absorbance in the UV region.

Table 4: Representative UV-Visible Absorption Data

| Parameter | Wavelength (nm) | Associated Structural Feature |

|---|---|---|

| λmax | ~205 - 220 nm | Isolated double bonds or carbonyl groups |

Note: The exact λmax depends on the solvent and the specific chromophores within the this compound molecule.

Advanced Analytical and Chemometric Approaches

To analyze the large and complex datasets generated by spectroscopic techniques, especially when studying natural extracts containing this compound, advanced statistical methods known as chemometrics are employed. frontiersin.org

Chemometrics for Spectral Data Analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares Discriminant Analysis (PLS-DA), Linear Discriminant Analysis (LDA), Partial Least Squares Regression (PLSR), Orthogonal Partial Least Square Discriminant Analysis (OPLS-DA))

Chemometrics uses multivariate statistics to extract meaningful information from chemical data. When applied to spectroscopic data (FTIR, NMR, etc.) from multiple samples, it can reveal patterns, classify samples, and identify the variables (i.e., spectral regions) responsible for differences between groups. nih.govmdpi.com

Partial Least Squares Discriminant Analysis (PLS-DA) : A supervised method used for classification. Unlike PCA, PLS-DA uses prior knowledge of the sample classes (e.g., species A vs. species B) to maximize the separation between them. nih.gov This technique is effective in identifying the specific spectral features that best distinguish between different groups. mdpi.com

Orthogonal Partial Least Square Discriminant Analysis (OPLS-DA) : A refinement of PLS-DA, OPLS-DA separates the variation in the data into two parts: one that is predictive for class separation and one that is orthogonal (uncorrelated) to it. This often results in simpler, more easily interpretable models and is highly effective for discriminating between different plant parts or species based on their FTIR spectra. nih.govnih.gov

These chemometric tools, when applied to spectral data from Camellia plants, have proven successful in differentiating species, geographical origins, and even different plant parts (leaves, seeds, flowers), thereby serving as powerful quality control and authentication methods. nih.govnih.govresearchgate.net

of this compound

The definitive structure of this compound was determined through a combination of spectroscopic methods, along with chemical and enzymatic studies. It is identified as kaempferol (B1673270) 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside. The foundational structure is the flavonol, kaempferol, which is glycosidically linked to a branched trisaccharide chain at the 3-position.

Mass spectrometry, particularly high-resolution tandem mass spectrometry (MS/MS), is crucial for confirming the molecular weight and elemental composition, and for sequencing the sugar units. nih.gov The fragmentation pattern of flavonoid glycosides in MS/MS typically involves the initial loss of sugar residues, allowing for the identification of the aglycone (in this case, kaempferol) and the nature of the sugar chain. nih.govnih.gov The differentiation of interglycosidic linkages, such as (1→2) and (1→6), can also be achieved through careful analysis of the fragmentation data. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₄₀O₂₀ |

| Molecular Weight | 756.7 g/mol |

| IUPAC Name | 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |

| CAS Number | 135095-52-2 |

| Synonyms | kaempferol-Gal-Rha-Glu |

Data sourced from PubChem CID 5748475. nih.gov

Machine Learning Integration in Spectroscopic Fingerprinting

The analysis of complex spectroscopic data from natural products like this compound is increasingly being enhanced by the integration of machine learning algorithms. Spectroscopic fingerprinting, which uses the entire spectral profile as a characteristic signature of a sample, generates large and complex datasets that are well-suited for machine learning applications.

In the context of Camellia species, chemometric techniques, which include various machine learning models, are applied to spectroscopic data (such as NIR, FTIR, and NMR) for several purposes:

Classification and Authentication: Machine learning models can be trained to differentiate between different species, cultivars, and geographical origins of Camellia plants based on their unique spectroscopic fingerprints. This is crucial for quality control and authentication of tea and other Camellia-derived products.

Compound Identification: Machine learning algorithms can assist in the rapid identification of known compounds in complex mixtures by comparing their spectral features to those in large databases. This can accelerate the process of dereplication, which is the early identification of already-known compounds in a natural product extract.

Predictive Modeling: These models can predict the concentration of specific compounds or the biological activity of an extract based on its spectroscopic profile. For instance, a model could be trained to predict the total flavonoid content of a Camellia sinensis extract from its FTIR spectrum.

Table 2: Applications of Machine Learning in the Analysis of Camellia and Flavonoids

| Application Area | Spectroscopic Technique(s) | Machine Learning/Chemometric Methods | Objective |

| Cultivar Discrimination | NIR, FTIR | Principal Component Analysis (PCA), Partial Least Squares Discriminant Analysis (PLS-DA) | To accurately identify different cultivars of Camellia japonica. |

| Tea Classification | UHPLC | Principal Component Analysis (PCA), Linear Discriminant Analysis (LDA) | To classify different types of tea (e.g., green, black, oolong) based on their chemical composition. |

| Flavonoid Identification | Fluorescence Spectroscopy, MS | Linear Discriminant Analysis (LDA), Random Forest (RF), K-Nearest Neighbors (KNN) | To identify and discriminate between different flavonoids in complex mixtures like wine. acs.org |

| Quality Control | FTIR | Principal Component Analysis (PCA), Cluster Analysis | To assess the quality and variability of commercial black tea products based on their chemical profiles. |

The integration of machine learning with spectroscopic fingerprinting represents a powerful approach for the high-throughput analysis of natural products. As these techniques continue to develop, they will likely play an even more significant role in the discovery and characterization of complex molecules like this compound.

Biosynthesis and Metabolic Pathways

General Flavonoid Biosynthesis in Camellia Species

The formation of flavonoids in Camellia species is a complex process that begins with the general phenylpropanoid pathway. researchgate.net This foundational metabolic route supplies the precursors for a vast array of secondary metabolites, including flavonoids. The pathway initiates with the amino acid phenylalanine, which is converted into cinnamic acid by the enzyme Phenylalanine ammonia-lyase (PAL). researchgate.netresearchgate.net Subsequently, a series of enzymatic reactions catalyzed by Cinnamate 4-hydroxylase (C4H) and 4-Coumarate-CoA ligase (4CL) produces p-coumaroyl-CoA, a critical intermediate. mdpi.com

The entry point into the specific flavonoid branch is marked by the enzyme Chalcone (B49325) synthase (CHS). mdpi.comteascience.in CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com This chalcone is then stereospecifically isomerized into naringenin, a flavanone, by the action of Chalcone isomerase (CHI). researchgate.netmdpi.com

From naringenin, the pathway diversifies. For the synthesis of flavonols like kaempferol (B1673270), naringenin is first hydroxylated by Flavanone 3-hydroxylase (F3H) to create dihydrokaempferol (B1209521). mdpi.combiorxiv.org Finally, Flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol, yielding the flavonol aglycone, kaempferol. nih.gov These core biosynthetic steps and the key enzymes involved are fundamental to the production of the vast diversity of flavonoids found in Camellia plants. researchgate.net

| Enzyme | Abbreviation | Function in Flavonoid Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. researchgate.netresearchgate.net |

| Cinnamate 4-hydroxylase | C4H | Catalyzes the formation of p-coumaric acid from cinnamic acid. researchgate.netmdpi.com |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid into p-coumaroyl-CoA. researchgate.netmdpi.com |

| Chalcone synthase | CHS | Key enzyme that forms naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. mdpi.comteascience.in |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. researchgate.netmdpi.com |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones (e.g., naringenin) to dihydroflavonols (e.g., dihydrokaempferol). mdpi.combiorxiv.org |

| Flavonol synthase | FLS | Converts dihydroflavonols to flavonols (e.g., kaempferol). nih.gov |

Specific Enzymatic Steps in Camelliaside A Formation

This compound is a flavonol triglycoside, specifically a derivative of kaempferol. scielo.br Its formation involves the initial synthesis of the kaempferol aglycone, followed by a sequence of highly specific glycosylation reactions.

Glycosylation is a crucial enzymatic process that attaches sugar moieties to the flavonoid backbone, significantly altering its solubility, stability, and bioactivity. mdpi.com This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). In Camellia, specific UGTs, such as UDP glucose-flavonoid-3-O-glycosyltransferases (UFGT), are responsible for transferring sugar groups to the hydroxyl positions of the kaempferol molecule. mdpi.com The synthesis of this compound, being a triglycoside, involves a stepwise addition of three separate sugar units (glucose, rhamnose, and galactose or glucose depending on the specific isomer) to the kaempferol aglycone. scielo.brnih.govnih.gov

Conversely, deglycosylation is the enzymatic removal of these sugar chains. creative-biolabs.com Studies using commercial enzyme complexes on tea seed extract have demonstrated the stepwise hydrolysis of this compound. nih.gov This process yields intermediate compounds such as the diglycoside nicotiflorin (B191644) and the monoglycoside astragalin (B1665802), before ultimately releasing the kaempferol aglycone. nih.gov This enzymatic cleavage confirms the sequential nature of the glycosidic linkages and highlights the potential for metabolic conversion between these related compounds within the plant. nih.gov

The primary precursor for this compound is the flavonol aglycone, kaempferol. oup.com The biosynthesis of kaempferol is a well-defined branch of the flavonoid pathway, originating from naringenin. biorxiv.org Naringenin is converted to dihydrokaempferol by F3H, which is then oxidized by FLS to produce kaempferol. biorxiv.orgnih.gov

The flavonoid pathway is highly branched, and dihydrokaempferol can also be hydroxylated by Flavonoid 3'-hydroxylase (F3'H) to form dihydroquercetin, the precursor to quercetin (B1663063). biorxiv.org This creates a metabolic branch point where the flux can be directed towards either kaempferol or quercetin derivatives, influencing the final profile of flavonols in the plant. researchgate.net

The glycosylated derivatives of kaempferol also serve as metabolic intermediates. For instance, astragalin (kaempferol-3-O-glucoside) and nicotiflorin (kaempferol-3-O-rutinoside) are not only breakdown products of this compound but are also likely its biosynthetic precursors, formed through sequential glycosylation steps. nih.govgoogleapis.com

Regulation of Biosynthetic Pathways

The production of this compound and other flavonoids is tightly regulated by a combination of internal developmental cues and external environmental signals.

Plant Hormones : Phytohormones are key signaling molecules that modulate plant growth and secondary metabolism. longdom.org In Camellia nitidissima, the brassinosteroid (BR) and jasmonate (JA) pathways have been identified as potential positive and negative regulators of flavonol synthesis, respectively. biorxiv.org Other hormones, such as abscisic acid (ABA) and methyl jasmonate (MeJA), are known to induce the biosynthesis of related flavonoids like catechins in Camellia species. researchgate.net

Light/Dark Regimen : Light is a dominant environmental factor influencing flavonoid biosynthesis. nih.gov The intensity and spectral quality of light can significantly alter the expression of key biosynthetic genes, including PAL, CHS, and F3H. mdpi.com Flavonol glycosides, in particular, show high sensitivity to changes in light intensity. mdpi.com Studies on in vitro cultures of Astragalus glycyphyllos, a plant that also produces this compound, have shown that a light/dark regimen directly impacts the accumulation of the compound. pensoft.net Callus cultures cultivated in the light on a specific medium produced significantly more this compound than those grown in the dark, demonstrating light's role as a potent elicitor of its biosynthesis. pensoft.net

Biotechnological Cultivation for Enhanced Metabolite Production

The industrial demand for specific plant-derived metabolites like this compound has driven the development of biotechnological production platforms. researchgate.net In vitro plant culture techniques, such as callus and cell suspension cultures, offer a promising alternative to conventional agriculture, providing a controlled environment for metabolite synthesis independent of climate and geography. scispace.comfrontiersin.orgmdpi.com

Research has successfully established in vitro cultures of various plants, including Camellia and Astragalus, for the production of flavonoids. pensoft.netnih.gov The yield of target metabolites in these systems can be significantly enhanced through several strategies:

Medium Optimization : Modifying the concentrations of nutrients, such as calcium and magnesium ions, in the culture medium can boost flavonoid production. pensoft.netresearchgate.net

Elicitation : The addition of elicitors, such as specific metal ions or biotic agents, can trigger defense responses in the plant cells and stimulate secondary metabolite pathways. aip.org

Precursor Feeding : Supplying the cultures with biosynthetic precursors, like phenylalanine or quercetin, can increase the metabolic flux towards the desired final product. pensoft.netresearchgate.netnih.gov

A study on Astragalus glycyphyllos demonstrated the effectiveness of these techniques, reporting the production of this compound in callus cultures. The yield was influenced by both the medium composition and the presence or absence of light.

| Culture Condition (Astragalus glycyphyllos Callus) | This compound Content (ng/mg DW) |

| G56 Medium (Light) | 7.30 ± 0.11 |

| G56 Medium (Dark) | 2.88 ± 0.08 |

| G48 Medium (Light) | 6.93 ± 0.12 |

| G48 Medium (Dark) | 7.60 ± 0.10 |

| Data sourced from a 2020 study on the in vitro cultivation of Astragalus glycyphyllos. pensoft.net |

More recently, advances in synthetic biology have enabled the reconstruction of the Camellia flavonol biosynthesis pathway in other organisms. In a groundbreaking study, researchers successfully transferred key genes from Camellia nitidissima into tomatoes, resulting in the production of novel compounds for the fruit, including this compound and Camelliaside C. newswise.comagronews.uaoup.com This metabolic engineering approach not only demonstrates the feasibility of producing complex plant metabolites in heterologous systems but also opens new avenues for enhancing the nutritional value of food crops. newswise.com

In Vitro and Preclinical Biological Activity Investigations

Antioxidant Activity and Reactive Oxygen Species Scavenging

Camelliaside A and extracts from Camellia species containing similar compounds have demonstrated antioxidant activity through the scavenging of reactive oxygen species (ROS). caymanchem.combiosynth.comnih.govnih.gov

Cell-Free and Cellular Assays

In cell-free assays, this compound has shown the ability to scavenge superoxide (B77818) radicals with an IC₅₀ value of 137.44 µM. caymanchem.com Extracts from Camellia japonica have also exhibited scavenging activity against superoxide anion and hydroxyl radicals in cell-free systems, as detected by electron spin resonance spectrometry. nih.govnih.gov In cellular assays, Camellia extracts have demonstrated intracellular ROS scavenging activity in human HaCaT keratinocytes. nih.govnih.gov

Data from Cell-Free and Cellular Assays:

| Assay Type | Target Reactive Species | Model System | This compound/Extract | Result/IC₅₀ | Source |

| Cell-Free | Superoxide radicals | Cell-free assay | This compound | IC₅₀ = 137.44 µM | caymanchem.com |

| Cell-Free | Superoxide anion | Xanthine/xanthine oxidase system | Camellia japonica extract | Scavenging observed | nih.govnih.gov |

| Cell-Free | Hydroxyl radical | Fenton reaction (FeSO₄ + H₂O₂) | Camellia japonica extract | Scavenging observed | nih.govnih.gov |

| Cellular | Intracellular ROS | Human HaCaT keratinocytes | Camellia extract | Scavenging observed | nih.govnih.gov |

Mechanistic Insights into Oxidative Stress Mitigation

The antioxidant mechanism of this compound is primarily attributed to its ability to donate electrons, thereby neutralizing free radicals and mitigating oxidative stress in biological systems. biosynth.com Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of antioxidant systems to detoxify them. mdpi.commdpi.comnih.gov Antioxidants can act by scavenging radical species or by other mechanisms such as quenching singlet oxygen, decomposing peroxides, or chelating metal ions. nih.gov Camellia extracts have also been shown to increase the protein expression and activity of cellular antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), further contributing to oxidative stress mitigation. nih.govnih.gov

Anti-inflammatory Effects and Immunomodulation

This compound and related Camellia compounds have demonstrated anti-inflammatory effects in preclinical investigations. ontosight.aimolnova.comresearchgate.net

Modulation of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

Studies have indicated that this compound and polyphenols from Camellia species can modulate the levels of pro-inflammatory cytokines. researchgate.netnih.govnih.govresearchgate.netnih.govnih.govmdpi.com For instance, polyphenols from Camellia fascicularis have been shown to down-regulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced THP-1 macrophages. nih.govnih.govresearchgate.net Conversely, they can up-regulate the expression of the anti-inflammatory cytokine IL-10. nih.govnih.govresearchgate.net TNF-α and IL-6 are key pro-inflammatory cytokines involved in initiating inflammatory processes. pneumon.orgopenmicrobiologyjournal.comnih.govnih.govmdpi.com

Data on Cytokine Modulation:

| Compound/Extract | Model System | Stimulus | Effect on IL-6 | Effect on TNF-α | Effect on IL-10 | Source |

| Camellia fascicularis polyphenols | LPS-induced THP-1 macrophages | LPS | Down-regulation | Down-regulation | Up-regulation | nih.govnih.govresearchgate.net |

| Phenolic compounds from C. oleifera oil | LPS-induced RAW 264.7 cells | LPS | Inhibition | Inhibition | Not specified | researchgate.netnih.gov |

| Lipophilic grape seed proanthocyanidin (B93508) and camellia oil combination | LPS-stimulated RAW264.7 cells | LPS | Suppression | Suppression | No significant difference observed in mRNA expression | nih.gov |

Inhibition of Inflammatory Mediators (e.g., iNOS, PGE2, Nitrite Oxide, 5-Lipoxygenase)

This compound and Camellia extracts have been found to inhibit the production or activity of various inflammatory mediators. This compound inhibits 5-lipoxygenase (5-LO) in RBL-1 rat basophilic leukemia cells with an IC₅₀ of 390 µM. caymanchem.com 5-LO is an enzyme involved in the formation of pro-inflammatory leukotrienes. frontiersin.org Polyphenols from Camellia species have also been reported to inhibit the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and significantly inhibit LPS-induced nitric oxide (NO) secretion. researchgate.netnih.gov iNOS and COX-2 are enzymes that produce inflammatory mediators like NO and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netnih.govbioline.org.br

Data on Inhibition of Inflammatory Mediators:

| Compound/Extract | Target Mediator | Model System | Effect | Result/IC₅₀ | Source |

| This compound | 5-Lipoxygenase (5-LO) | RBL-1 rat basophilic leukemia cells | Inhibition | IC₅₀ = 390 µM | caymanchem.com |

| Polyphenols from Camellia species | iNOS | LPS-induced models | Inhibition | Not specified | researchgate.netnih.gov |

| Polyphenols from Camellia species | COX-2 | LPS-induced models | Inhibition | Not specified | researchgate.netnih.gov |

| Polyphenols from Camellia species | Nitric Oxide (NO) | LPS-induced models | Inhibition | Not specified | researchgate.netnih.gov |

| Polyphenols from Camellia species | PGE2 | LPS-induced models | Inhibition | Not specified | nih.gov |

Signaling Pathway Investigations (e.g., NF-κB pathway)

Research suggests that the anti-inflammatory effects of Camellia compounds, including potentially this compound, involve the modulation of signaling pathways such as the NF-κB pathway. molnova.comnih.govnih.govresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.orgmdpi.com The NF-κB pathway plays a crucial role in inflammatory responses and the expression of pro-inflammatory cytokines and mediators. nih.govnih.govresearchgate.netmdpi.combioline.org.brfrontiersin.orgmdpi.com Studies on Camellia fascicularis polyphenols have shown that they can suppress the activation of the NF-κB signaling pathway by inhibiting the phosphorylation of p65, a key component of NF-κB. nih.govnih.govresearchgate.net This inhibition of NF-κB activation contributes to the observed reduction in pro-inflammatory cytokine secretion. nih.govnih.govresearchgate.netbioline.org.br

Effects on Isolated Lymphocytes and Macrophages

Isolated lymphocytes and macrophages serve as valuable in vitro models for evaluating the direct impact of substances on immune cell proliferation mdpi.com. Studies on triterpenoid (B12794562) saponins (B1172615) from Camellia sinensis have indicated in vitro immunomodulatory activity on Th1 and Th17 cells mdpi.com. While the provided search results mention the use of isolated lymphocytes and macrophages as a model and discuss the effects of other compounds (like a cycloartane (B1207475) saponin (B1150181) and a polysaccharide from Camellia oleifera fruit shell) on these cells, direct data on the effects of this compound specifically on isolated lymphocytes and macrophages is limited in the provided snippets mdpi.comnih.gov. One source mentions this compound being isolated alongside a saponin that displayed neuroprotective effects on different in vitro subcellular fractions and also notes that the saponin exhibited a mild stimulatory effect on lymphocyte proliferation and stimulated macrophage proliferation at certain concentrations mdpi.com. However, it does not explicitly state that this compound itself was tested for these effects in this context mdpi.com.

Enzyme Inhibitory Activities

This compound has demonstrated inhibitory effects on certain enzymes.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs), particularly MAO-B, are enzymes involved in the metabolism of neurotransmitters and are targets for treating neurodegenerative diseases like Parkinson's and Alzheimer's nih.govwikipedia.org. This compound has been shown to inhibit recombinant human monoamine oxidase B (MAO-B) in a cell-free assay caymanchem.comcaymanchem.com. At a concentration of 1 µM, this compound exhibited inhibitory activity against MAO-B caymanchem.comcaymanchem.com. Another study on Astragalus glycyphyllos L., from which this compound was isolated, also reported strong inhibition of the hMAO-B enzyme by a saponin researchgate.net.

| Enzyme Target | Assay Type | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Recombinant human MAO-B | Cell-free assay | 1 µM | Inhibition | caymanchem.comcaymanchem.com |

Other Enzyme Targets (e.g., 5-lipoxygenase)

This compound also inhibits 5-lipoxygenase (5-LO) caymanchem.com. 5-lipoxygenase is an enzyme involved in the metabolism of arachidonic acid, producing leukotrienes that are associated with inflammatory responses nih.gov. Studies using RBL-1 rat basophilic leukemia cells have shown that this compound inhibits 5-lipoxygenase activity caymanchem.com. The IC50 value for this compound's inhibitory effect on 5-lipoxygenase in RBL-1 cells was reported as 390 µM caymanchem.com. Camelliaside C and B, isolated from the same source ("tea seed cake"), also showed inhibitory effects on arachidonate (B1239269) 5-lipoxygenase of RBL-1 cells nih.govjst.go.jpamanote.com.

| Enzyme Target | Cell Line/Assay | IC50 (µM) | Source |

|---|---|---|---|

| 5-lipoxygenase | RBL-1 cells | 390 | caymanchem.com |

Neuroprotective Properties

Neuroprotective properties of compounds are often evaluated using in vitro models of neurotoxicity frontiersin.orgexplorationpub.com. This compound, isolated from Astragalus glycyphyllos, has displayed significant neuroprotective activity in vitro researchgate.netmdpi.com. This activity was observed in a 6-hydroxydopamine-induced neurotoxicity model mdpi.com. Other compounds from Astragalus glycyphyllos, such as a cycloartane saponin, also showed considerable neuroprotective activity in different models of cyanotoxin-induced neurotoxicity on subcellular fractions like rat brain microsomes, mitochondria, and synaptosomes mdpi.com. While the source mentions this compound in the context of neuroprotective activity, detailed data on its specific mechanisms or dose-response in these models are not provided in the snippets mdpi.com. Green tea polyphenols, found in Camellia sinensis, are also known for their neuroprotective activity and have been studied in in vitro models related to Parkinson's disease, showing effects like inhibiting α-synuclein aggregation mdpi.com.

Antimicrobial and Anti-biofilm Activities

Camellia species extracts and compounds have been investigated for their antimicrobial and anti-biofilm properties mdpi.commdpi.commdpi.comresearchgate.netcore.ac.uknih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com. While several studies highlight the antimicrobial and anti-biofilm activities of various Camellia extracts and saponins against a range of bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enteritidis, Bacillus cereus, and Candida albicans, specific data directly attributing these activities to isolated this compound is not explicitly detailed in the provided search results mdpi.commdpi.commdpi.comresearchgate.netcore.ac.uknih.govnih.govresearchgate.net. Some studies focus on tea seed saponins or extracts from Camellia species in general mdpi.comresearchgate.netcore.ac.uknih.govresearchgate.net. One source mentions tea seed saponin monomers, including assamsaponin A, showing concentration-dependent suppression of adhesion and biofilm formation of Candida albicans mdpi.com. Another study on Camellia oleifera seed dreg extract, which would contain various compounds including saponins and flavonoids, reported antibacterial and anti-biofilm effects against Pseudomonas aeruginosa and Staphylococcus aureus nih.gov. While this compound is a flavonoid found in Camellia, the provided information does not isolate its specific contribution to antimicrobial or anti-biofilm effects compared to other compounds in these extracts caymanchem.commdpi.commdpi.commdpi.comresearchgate.netcore.ac.uknih.govnih.govresearchgate.net.

Other Investigated Biological Activities (e.g., Melanin (B1238610) Synthesis Inhibition)

Beyond potential effects on tumor cells, this compound has also been investigated for other biological activities, such as the inhibition of melanin synthesis. Melanin synthesis is a process primarily occurring in melanocytes and is responsible for pigmentation. Inhibition of this process can be of interest in the context of hyperpigmentation disorders.

Research indicates that extracts from Camellia species can act as potent inhibitors of melanin synthesis. An extract of enzyme-hydrolyzed green tea seed, which could contain this compound, has been identified as a potent melanin synthesis inhibitor. caymanchem.comjst.go.jp Furthermore, studies on Camellia japonica essential oil have shown inhibition of α-MSH-induced melanin production and tyrosinase activity in B16F10 melanoma cells. nih.gov Tyrosinase is a key enzyme involved in the melanin synthesis pathway. While these studies often focus on extracts or other compounds from Camellia, they highlight the potential for compounds within this genus, including this compound, to influence melanogenesis.

Chemical Synthesis and Derivative Development

Enzymatic Hydrolysis for Production of Related Flavonoid Glycosides

Enzymatic hydrolysis serves as a mild and effective method for producing valuable, less complex flavonoid glycosides and the aglycone kaempferol (B1673270) from precursors like Camelliaside A found in natural sources such as tea seed extract. happycampus.comresearchgate.net This biotechnological approach allows for selective cleavage of sugar moieties, yielding specific products that are otherwise difficult to isolate or synthesize.

Commercial enzyme complexes, particularly from the Pectinex® series, exhibit remarkable specificity in the hydrolysis of flavonol triglycosides like this compound and the related Camelliaside B. nih.govnih.gov This specificity enables a process of stepwise deglycosylation, where sugar units are removed sequentially rather than all at once. nih.gov

Different enzyme preparations within the Pectinex series, which are derived from fungi like Aspergillus, possess distinct hydrolytic activities. nih.govresearchgate.netekosfop.or.kr For instance, studies on tea seed extract, which contains both this compound and Camelliaside B, have demonstrated this differential activity:

Pectinex Mash induces the hydrolysis of both this compound and B. nih.gov

Pectinex Smash is more selective, hydrolyzing only the xylosyl moiety of Camelliaside B. nih.gov

Pectinex XXL and 5XL are capable of inducing stepwise deglycosylation of both this compound and B. nih.gov

Pectinex Ultra SP-L shows unique specificity, selectively hydrolyzing the rhamnosyl moiety of Camelliaside B. nih.gov

Viscozyme , another commercial enzyme complex, has been shown to facilitate non-specific hydrolysis, transforming both this compound and B completely into their aglycone, kaempferol. researchgate.net

This enzymatic deglycosylation is a critical step, as the absorption and metabolism of many dietary flavonoid glycosides in humans depend on the initial removal of sugar moieties. nih.govfrontiersin.org

The specific products of enzymatic hydrolysis depend directly on the enzyme complex used and its inherent specificity. By carefully selecting the enzyme, it is possible to control the deglycosylation process to yield desired kaempferol derivatives. nih.govnih.gov

Kaempferol Monoglycosides (Astragalin): The use of Pectinex Mash on tea seed extract containing this compound and B results in the formation of the kaempferol monoglycoside, astragalin (B1665802) (kaempferol-3-O-glucoside), as a main product. nih.govthegoodscentscompany.com This process has been successfully used to prepare pure astragalin with over 96% purity. nih.gov

Kaempferol Diglycosides (Nicotiflorin and Leucoside):

Nicotiflorin (B191644) (kaempferol-3-O-rutinoside) is produced when Pectinex XXL and 5XL are used, which cleave one sugar unit from the triglycoside precursors. nih.gov Pectinase has also been shown to produce nicotiflorin from this compound and B. nih.govacs.org

Leucoside (kaempferol 3-O-β-xylopyranosyl (1 → 2)-β-glucopyranoside) is a novel product formed through the selective hydrolysis of the rhamnosyl moiety of Camelliaside B by the Pectinex Ultra SP-L enzyme complex. nih.gov

Aglycones (Kaempferol): Complete hydrolysis to the aglycone, kaempferol, can be achieved using enzymes like Pectinex XXL and 5XL, which continue the stepwise deglycosylation past the diglycoside and monoglycoside stages. nih.gov Viscozyme is also effective in converting this compound and B directly to kaempferol. researchgate.net Under optimal conditions, 1.6 grams of kaempferol can be produced from 1 kg of tea seed extract. researchgate.net

Table 1: Enzymatic Hydrolysis of Camelliaside Precursors

| Enzyme Complex | Substrate(s) | Major Product(s) |

| Pectinex Mash | This compound, Camelliaside B | Astragalin (monoglycoside) nih.gov |

| Pectinex XXL & 5XL | This compound, Camelliaside B | Nicotiflorin (diglycoside), Astragalin, Kaempferol (aglycone) nih.gov |

| Pectinex Ultra SP-L | Camelliaside B | Leucoside (diglycoside) nih.gov |

| Pectinex Smash | Camelliaside B | Nicotiflorin (diglycoside) nih.gov |

| Viscozyme | This compound, Camelliaside B | Kaempferol (aglycone) researchgate.net |

Semi-Synthetic Approaches for this compound Modification

Direct semi-synthetic modification of the this compound molecule is not widely reported in the literature. The primary strategy involves using this compound as a natural starting material for enzymatic hydrolysis to produce the aglycone kaempferol or simpler glycosides like astragalin and nicotiflorin. nih.govnih.gov These simpler, more manageable compounds then serve as the key intermediates for further semi-synthetic modifications and derivative development, as detailed in the following sections.

Total Synthesis of Related Flavonoid Scaffolds (e.g., kaempferol and its methylated derivatives)

Furthermore, synthetic strategies have been developed for the selective preparation of various methylated kaempferol derivatives, which often exhibit unique biological activities. beilstein-journals.orgsemanticscholar.org A common approach involves the use of protective groups to control which hydroxyl groups on the kaempferol scaffold are methylated. beilstein-journals.orgxiahepublishing.com For example, a strategy based on selective benzylation and controllable deacetylation of kaempferol acetates has been developed. beilstein-journals.orgsemanticscholar.org This allows for the regioselective synthesis of mono-, di-, and tri-O-methylated kaempferols with total yields ranging from 51–77%. beilstein-journals.orgsemanticscholar.org This method provides access to specific derivatives such as 7-O-methylkaempferol (rhamnocitrin) and 4′-O-methylkaempferol (kaempferide). beilstein-journals.org

Synthesis of Novel Derivatives for Bioactivity Profiling

The kaempferol scaffold, readily obtained from the hydrolysis of this compound or through total synthesis, is a popular platform for generating novel derivatives for bioactivity screening. mdpi.com Chemical modifications aim to improve properties like bioavailability, metabolic stability, and target specificity, or to introduce entirely new biological functions. rsc.orgresearchgate.net

Several classes of novel derivatives have been synthesized and evaluated:

Flavonoid Acetamide (B32628) Derivatives: To address limitations such as poor water solubility and low bioavailability, kaempferol and other flavonoids have been converted into flavonoid acetamide derivatives. This is achieved through the sequential modification of the flavonoid's hydroxyl groups into acetamide moieties, with reported yields of 80–82%. rsc.orgresearchgate.net While this modification can decrease antioxidant activity, it has been shown to significantly improve bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

1,3,4-Thiadiazole (B1197879) Derivatives: In a search for new agricultural agents, novel flavonol derivatives have been created by introducing 1,3,4-thiadiazole groups into the flavonoid structure. This "active substructure splicing" approach led to the discovery of compounds with potent antifungal activity, in some cases superior to the commercial fungicide azoxystrobin. acs.org

Flavonoid Salicylate (B1505791) Derivatives: By combining the flavonoid scaffold with other bioactive pharmacophores, such as trimethoxybenzene and salicylic (B10762653) acid (SA), a series of flavonoid salicylate derivatives were synthesized. These hybrid molecules were evaluated for anti-tumor activities, with some compounds showing potent antiproliferative effects against various cancer cell lines. rsc.org

These synthetic efforts highlight the versatility of the flavonoid scaffold as a template for developing new therapeutic and agricultural agents. mdpi.comrsc.org

Analytical Methodologies and Quality Control

Chromatographic Quantification Techniques (e.g., HPLC-DAD, HPLC-ELSD)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of Camelliaside A in complex matrices, such as plant extracts. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various detectors can be coupled with HPLC to enable quantification.

HPLC coupled with a Diode-Array Detector (HPLC-DAD) is a widely used method for quantifying compounds that absorb UV-Vis light, including many flavonoids like this compound. measurlabs.com The DAD allows for the acquisition of full UV-Vis spectra across a range of wavelengths simultaneously, providing both quantitative and qualitative information about the separated components. This spectral data aids in peak identification and purity assessment within a single chromatographic run. HPLC-DAD has been employed for the quantitative analysis of this compound in hot-water extracts of soybean leaves. researchgate.netacs.org The method has been validated for parameters such as specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and linearity, demonstrating its suitability for quantifying this compound in such extracts. researchgate.net

Another valuable detection method for compounds that lack strong UV chromophores or for universal detection is the Evaporative Light Scattering Detector (ELSD). HPLC-ELSD is particularly useful for analyzing non-volatile and semi-volatile compounds. While specific studies detailing the quantification of this compound solely by HPLC-ELSD were not prominently found, HPLC-ELSD is a recognized technique for the analysis of various natural products, including flavonoids and other glycosides, which are structurally similar to this compound. mdpi.comresearchgate.net It is sometimes used in conjunction with other detectors like DAD for comprehensive analysis. scirp.org The principle involves nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the scattered light from the remaining analyte particles.

Spectroscopic Quantification and Identification Methods (e.g., FT-IR coupled with chemometrics for authentication)

Spectroscopic methods provide valuable information about the structure and functional groups of this compound. Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying organic compounds based on their characteristic vibrational modes. scirp.org FT-IR spectroscopy can be used to obtain a "fingerprint" spectrum of this compound, which can be compared to reference spectra for identification.

Coupling FT-IR spectroscopy with chemometric techniques enhances its analytical capabilities, particularly for the authentication and quality control of complex samples containing this compound. Chemometrics involves the application of statistical and mathematical methods to analyze chemical data, enabling the extraction of meaningful information from complex spectral datasets. nih.gov This approach is particularly useful for classifying samples, identifying adulteration, and building quantitative models. wur.nlmdpi.com

While direct studies on the FT-IR spectroscopic quantification of this compound itself coupled with chemometrics were not extensively detailed, the combination of FT-IR spectroscopy and chemometrics has been successfully applied for the authentication and discrimination of different parts of Camellia species, from which this compound can be isolated. nih.govfrontiersin.orgmdpi.com These studies demonstrate the potential of this combined approach for quality control and authentication within the Camellia genus, which can be extended to the analysis of specific compounds like this compound within these matrices. FT-IR spectra of Camellia extracts show characteristic peaks corresponding to various functional groups present in compounds like polyphenols and flavonoids. researchgate.net

Utilization of Reference Standards for Purity Assessment

The use of certified reference standards is fundamental for accurate quantification and purity assessment of this compound. Reference standards are highly characterized substances with known purity and concentration, serving as benchmarks for analytical measurements. fishersci.comsigmaaldrich.com

Commercial reference standards for this compound are available with specified purity levels, often determined by techniques like HPLC. amazon.saphytolab.comeuropa.eu For instance, reference substances with a purity of ≥90% or above 98% determined by HPLC are commercially available. amazon.saphytolab.comeuropa.eu Utilizing these standards allows analysts to calibrate instruments, validate analytical methods, and accurately determine the concentration and purity of this compound in samples. Comparing the chromatographic profile and peak area of a sample to that of a reference standard under identical conditions is a standard practice for purity assessment. amazon.sa The certified chromatographic purity of reference substances is a key parameter provided by manufacturers. amazon.sa

In some analytical applications, this compound itself can be used as a standard, for example, as an internal standard or spiking compound in methods developed for quantifying other related compounds in complex matrices. This highlights its role as a reference material in various analytical workflows.

Future Research Directions and Translational Outlook Academic Focus

Elucidation of Uncharted Biosynthetic Pathway Intermediates and Enzymes

Understanding the complete biosynthetic pathway of Camelliaside A is fundamental for sustainable production and potential bioengineering efforts. While some progress has been made in understanding flavonoid biosynthesis in Camellia species, the specific pathway leading to complex glycosides like this compound is not fully elucidated oup.comresearchgate.net. Research has identified key enzymes involved in the broader flavonol biosynthesis pathway in Camellia nitidissima, such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavonol synthase (FLS), and UDP-glycosyltransferases (UFGT) oup.comresearchgate.net. However, the precise enzymatic steps and intermediate compounds involved in the glycosylation patterns that define this compound (a kaempferol (B1673270) triglycoside) require further investigation.

Future research should focus on:

Identifying and characterizing the specific glycosyltransferases responsible for attaching the glucose and rhamnose units at the 3-O position of the kaempferol aglycone, as well as the additional glucose unit.

Utilizing advanced genomic and transcriptomic approaches in Camellia species known to produce high levels of this compound to pinpoint candidate genes involved in its biosynthesis. oup.comscispace.com

Employing metabolomic profiling at different developmental stages and in various tissues to identify potential pathway intermediates. scispace.com

Functional characterization of candidate enzymes through in vitro assays and genetic manipulation techniques in suitable plant or microbial hosts.

Elucidating these steps will not only provide a comprehensive understanding of this compound biosynthesis but also open avenues for metabolic engineering to enhance its production in plants or develop alternative microbial production systems.

Advanced Mechanistic Studies at the Subcellular and Molecular Levels

While some studies suggest potential biological activities for this compound, a detailed understanding of its mechanisms of action at the subcellular and molecular levels is largely needed. Research on related compounds, such as other flavonoid glycosides and saponins (B1172615) from Camellia species, has indicated diverse mechanisms, including antioxidant, anti-inflammatory, and antimicrobial effects acs.orgresearchgate.netfoodandnutritionresearch.netdoi.org. For this compound specifically, studies have identified its presence in extracts with demonstrated biological activities, such as reducing burn injury inflammation and inhibiting fungal growth acs.orgfoodandnutritionresearch.net. However, the direct molecular targets and cellular pathways modulated by this compound itself remain to be fully elucidated.

Future research should aim to:

Investigate the interaction of this compound with specific cellular components, such as enzymes, receptors, and signaling molecules.

Determine the subcellular localization of this compound within cells and identify its transport mechanisms.

Employ advanced techniques like proteomics and phosphoproteomics to identify protein targets and signaling cascades affected by this compound treatment.

Conduct detailed studies on its influence on gene expression and epigenetic modifications.

Explore its effects on specific cellular processes relevant to its observed or potential bioactivities, such as inflammatory pathways (e.g., NF-κB signaling), oxidative stress responses, and microbial cell wall synthesis. foodandnutritionresearch.net

Understanding these intricate mechanisms will provide a solid scientific basis for its potential applications and guide the development of more potent or targeted derivatives.

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound and its Synthetic Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activities and for designing improved analogs chemfaces.compensoft.netbiocrick.com. This compound is a complex molecule with a kaempferol aglycone and a trisaccharide moiety. Variations in the aglycone structure, the type and position of sugar moieties, and the linkages between them can significantly impact biological activity. While SAR studies have been conducted for other flavonoid glycosides and saponins from Camellia and other plants, comprehensive SAR specifically for this compound and its potential synthetic modifications is limited chemfaces.comresearchgate.net.

Future research should involve:

Synthesizing or isolating a library of this compound derivatives with targeted modifications to the aglycone and sugar portions.

Systematically evaluating the biological activities of these analogs in relevant in vitro and in vivo models.

Analyzing the correlation between structural features and observed activities using computational tools and statistical methods.

Investigating the impact of glycosylation patterns on properties such as solubility, stability, bioavailability, and target interaction.

This systematic approach will help identify the key structural determinants of this compound's bioactivity and facilitate the rational design of synthetic analogs with enhanced potency, specificity, or pharmacokinetic properties.

Development of Integrated Multi-Omics Approaches for Deeper Understanding

Integrated multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to gain a holistic understanding of the biological effects of this compound and the systems that produce it scispace.comthieme-connect.comnih.gov. While transcriptomic and metabolomic studies have been used to investigate related areas like flavonoid biosynthesis in Camellia, a comprehensive multi-omics analysis specifically focused on the effects of this compound treatment on a biological system or the factors influencing its production is needed oup.comscispace.comnih.gov.

Future research should utilize multi-omics to:

Investigate the global molecular changes induced by this compound in relevant cell lines or model organisms. This could involve analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics) simultaneously. scispace.comnih.gov

Identify potential biomarkers of this compound activity or exposure.

Explore the complex regulatory networks involved in the biosynthesis of this compound in Camellia species by integrating genomic, transcriptomic, and metabolomic data from different cultivars or under various environmental conditions. nih.govscispace.com

Apply bioinformatics and systems biology tools to integrate and interpret the large datasets generated by multi-omics studies, revealing interconnected pathways and potential targets.

These integrated approaches will provide a more complete picture of how this compound interacts with biological systems and the intricate processes governing its natural production.

Exploration of Synergistic Effects with Other Natural Products in Complex Matrices

This compound is found in complex natural matrices, such as Camellia extracts, which contain a variety of other bioactive compounds, including other flavonoids, saponins, and polyphenols acs.orgnih.govresearchgate.netfoodandnutritionresearch.netdoi.org. It is plausible that this compound exerts synergistic or additive effects when combined with these other natural products, potentially leading to enhanced biological activities compared to the isolated compound. Research on other natural product mixtures has demonstrated such synergistic interactions frontiersin.org.

Future research should investigate:

The synergistic potential of this compound in combination with other well-characterized compounds found in Camellia extracts in relevant biological assays.

The mechanisms underlying any observed synergistic effects, which could involve multiple targets or pathways.

The potential for synergistic effects with natural products from other sources.

Understanding these synergistic interactions is important for evaluating the full therapeutic or beneficial potential of this compound within its natural context and for developing effective multi-component formulations.

Q & A

Q. What are the validated protocols for isolating and purifying Camelliaside A from plant matrices?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and HPLC for purification. Purity is confirmed via NMR (¹H, ¹³C) and mass spectrometry (LC-MS/MS). Researchers must validate protocols using spiked samples and include negative controls to rule out co-eluting compounds .

Q. How is this compound structurally characterized, and what analytical standards are recommended?

Methodological Answer: Structural elucidation employs spectroscopic methods: UV-Vis for conjugated systems, IR for functional groups, and 2D-NMR (COSY, HSQC, HMBC) for connectivity. High-resolution MS confirms molecular weight. Reference standards should be sourced from authenticated plant extracts or synthesized via validated routes, with purity ≥95% as per pharmacopeial guidelines .

Q. What in vitro assays are commonly used to evaluate this compound’s antioxidant activity?

Methodological Answer: Standard assays include DPPH/ABTS radical scavenging, FRAP, and ORAC. Researchers must standardize assay conditions (pH, temperature, incubation time) and normalize results to positive controls (e.g., ascorbic acid). Dose-response curves (IC₅₀ calculations) and triplicate measurements are essential to minimize variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s anti-inflammatory mechanisms be resolved?

Methodological Answer: Discrepancies often arise from model specificity (e.g., RAW264.7 macrophages vs. primary cells) or concentration-dependent effects. Researchers should:

- Replicate studies across multiple cell lines/animal models.

- Use transcriptomics (RNA-seq) or proteomics to identify pathway-specific targets (e.g., NF-κB vs. MAPK).

- Conduct meta-analyses of published data to identify confounding variables (e.g., extraction solvent polarity affecting compound stability) .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Methodological Answer: Bioavailability challenges stem from low solubility and rapid metabolism. Strategies include:

- Nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility.

- Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism.

- LC-MS/MS-based pharmacokinetic profiling in rodent models, with sampling at critical timepoints (0.5, 1, 2, 4, 8, 24h post-administration) .

Q. How can researchers design dose-response studies to distinguish this compound’s cytotoxic vs. cytoprotective effects?

Methodological Answer: Use a tiered approach:

- Pre-screen concentrations (0.1–100 µM) in normal (e.g., HEK293) and cancer (e.g., HepG2) cell lines.

- Employ flow cytometry (Annexin V/PI staining) to differentiate apoptosis/necrosis.

- Validate findings with siRNA knockdown of suspected targets (e.g., Bcl-2 for apoptosis) and include ROS scavengers (e.g., NAC) to isolate oxidative stress-mediated effects .

Q. What computational tools are effective for predicting this compound’s drug-likeness and off-target interactions?

Methodological Answer: Use in silico platforms like SwissADME for drug-likeness (Lipinski’s Rule of Five) and molecular docking (AutoDock Vina) to predict binding affinities with targets (e.g., COX-2, EGFR). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

Methodological Answer: Implement quality control measures:

Q. What statistical frameworks are recommended for meta-analyses of this compound’s therapeutic effects?

Methodological Answer: Use random-effects models (RevMan, R’s metafor package) to account for heterogeneity across studies. Sensitivity analyses should exclude outliers, and publication bias should be assessed via funnel plots/Egger’s test. Pre-register protocols on platforms like PROSPERO to enhance transparency .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in animal studies involving this compound?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.